molecular formula C11H8FNO2 B12340741 (E)-4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one

(E)-4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one

Cat. No.: B12340741
M. Wt: 205.18 g/mol
InChI Key: CJDRPIOMZCOCEB-POHAHGRESA-N
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Description

4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone is a chemical compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol It is characterized by the presence of a fluorophenyl group attached to a methylene bridge, which is further connected to a methyl-oxazolone ring

Preparation Methods

The synthesis of 4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone typically involves the reaction of 4-fluorobenzaldehyde with 2-methyl-4-oxazolone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The oxazolone ring is known to participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity .

Comparison with Similar Compounds

4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone can be compared with similar compounds such as:

    4-[(4-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    4-[(4-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone:

    4-[(4-Methoxyphenyl)methylene]-2-methyl-5(4H)-oxazolone: The methoxy group can influence the compound’s solubility and reactivity.

The uniqueness of 4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone lies in its fluorine atom, which imparts specific electronic and steric effects, making it valuable for various applications .

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

(4Z)-4-[(4-fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-2-4-9(12)5-3-8/h2-6H,1H3/b10-6-

InChI Key

CJDRPIOMZCOCEB-POHAHGRESA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC=C(C=C2)F)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)F)C(=O)O1

Origin of Product

United States

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